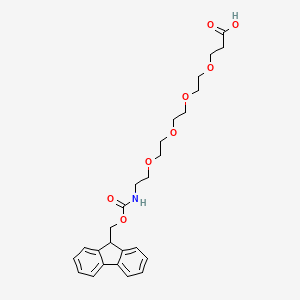

1-(9H-フルオレン-9-イル)-3-オキソ-2,7,10,13,16-ペンタオキサ-4-アザノナデカン-19-酸

説明

科学的研究の応用

固相ペプチド合成 (SPPS)

Fmoc-N-アミド-PEG4-酸: は、塩基に敏感なアミノ保護基としてSPPSで広く使用されています . Fmoc基は、穏やかな塩基性条件下で除去でき、その結果、遊離アミンが露出され、その遊離アミンは、その後のペプチド鎖の伸長に使用することができます。この化合物は、治療用および研究用の複雑なペプチドを合成する上で不可欠な役割を果たします。

創薬

創薬において、Fmoc-N-アミド-PEG4-酸は、抗体薬物複合体 (ADC) の設計におけるリンカーとして役立ちます . 末端カルボン酸は、抗体の1級アミン基と安定なアミド結合を形成し、一方、PEGスペーサーは、溶解性と安定性を高め、薬物の薬物動態的特性を向上させます。

プロテオリススタゲティングキメラ (PROTAC)

この化合物は、細胞内の特定のタンパク質を分解するように設計された分子であるPROTACの合成にも役立ちます . PEGリンカーは、PROTACの溶解性と透過性を向上させ、細胞への侵入を促進し、標的タンパク質との有効な相互作用を保証します。

キャピラリー電気泳動

Fmoc-N-アミド-PEG4-酸: は、キャピラリー電気泳動で、アミンを前カラム誘導化する試薬として使用され、その結果、蛍光検出を伴う高速液体クロマトグラフィー (HPLC) によって、それらを後続の分析することができます . このアプリケーションは、さまざまな生物学的サンプル中のアミンを正確に定量化する上で不可欠です。

生体結合

この化合物の末端カルボン酸は、1級アミン基と反応して安定なアミド結合を形成し、これは、生体結合技術で一般的に使用される反応です . この特性は、生体分子を表面または他の分子に付着させるために活用され、研究や治療目的で複雑な生体複合体を生成することができます。

生体医用画像化とバイオセンサー

優れた生体適合性があるため、Fmoc-N-アミド-PEG4-酸は、生体医用画像化剤とバイオセンサーの構築によく使用されています . PEGスペーサーは、生体活性分子を画像化剤に結合させることができ、その溶解性、安定性、および生物学的活性を変化させ、これは非侵襲的画像化技術に不可欠です。

作用機序

Target of Action

It’s known that fmoc (9-fluorenylmethoxycarbonyl) group is commonly used in peptide synthesis for the temporary protection of amine groups .

Mode of Action

The Fmoc group in Fmoc-N-amido-PEG4-acid plays a crucial role in peptide synthesis. It protects the amine group during the synthesis process and can be removed under mildly basic conditions, allowing for the continuation of the peptide chain . The PEG4-acid part of the molecule is a polyethylene glycol (PEG) spacer, which can increase the solubility and stability of the peptide .

Biochemical Pathways

It’s known that fmoc-protected amino acids are used in the solid-phase peptide synthesis (spps), a process that involves the sequential addition of amino acids to a growing peptide chain .

Pharmacokinetics

Pegylation (the addition of peg groups) is known to improve the pharmacokinetic properties of peptides and proteins, including increased solubility, stability, and half-life, and reduced immunogenicity .

Result of Action

The primary result of the action of Fmoc-N-amido-PEG4-acid is the successful synthesis of peptides with improved properties. The Fmoc group allows for the stepwise construction of the peptide, while the PEG4-acid group enhances the peptide’s solubility and stability .

Action Environment

The action of Fmoc-N-amido-PEG4-acid is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of Fmoc deprotection and peptide bond formation . The stability of the compound itself can also be affected by factors such as temperature and pH .

生化学分析

Biochemical Properties

Fmoc-N-amido-PEG4-acid plays a significant role in biochemical reactions. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Molecular Mechanism

Fmoc-N-amido-PEG4-acid exerts its effects at the molecular level through various mechanisms. For instance, it is used as a cleavable ADC linker for antibody-drug conjugates (ADCs) and as a PEG-based PROTAC linker for the synthesis of PROTACs .

特性

IUPAC Name |

3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO8/c28-25(29)9-11-31-13-15-33-17-18-34-16-14-32-12-10-27-26(30)35-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHRPLKTAAVHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。